

# Application Note: 6-Aza-2-thiothymine (ATT) in Spatial Lipidomics

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## Compound of Interest

Compound Name: 6-Aza-2-thiouridine

CAS No.: 27089-56-1

Cat. No.: B1224825

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## High-Fidelity Dual-Polarity Imaging of Lipids in FFPE Tissues<sup>[1][2][3]</sup>

### Executive Summary

Spatial lipidomics—the mapping of lipid distributions within tissue architecture—has traditionally struggled with the "matrix effect." Common matrices like DHB (2,5-dihydroxybenzoic acid) and CHCA ( $\alpha$ -cyano-4-hydroxycinnamic acid) produce intense background clusters in the low mass-to-charge ( $m/z$  700–1000) region, obscuring critical phospholipid and sphingolipid signals.

6-Aza-2-thiothymine (ATT) has emerged as a superior alternative.<sup>[1][2][3][4][5][6]</sup> By substituting an oxygen atom with sulfur at the C2 position and introducing a nitrogen at C6, ATT alters the proton affinity and crystal lattice structure. This application note details the protocol for using ATT to achieve dual-polarity imaging (positive and negative mode on the same tissue) with significantly reduced background noise, enabling the detection of oxidized phospholipids and fragile lipid species in Formalin-Fixed Paraffin-Embedded (FFPE) tissues.

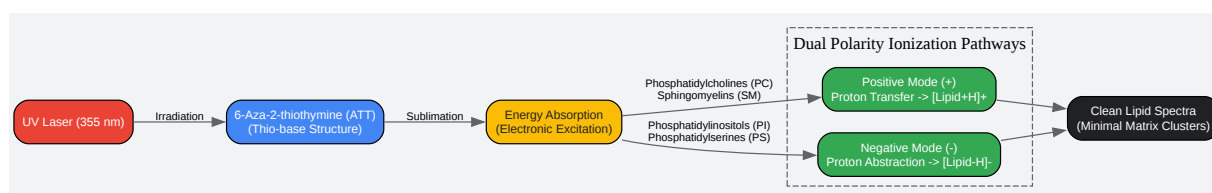
## Mechanism of Action

The efficacy of ATT in spatial lipidomics stems from its unique physicochemical properties compared to traditional matrices.

### The "Sulfur Switch" Effect

Standard matrices rely on carboxylic acid groups for protonation. ATT utilizes a thioamide group.[7][1] The sulfur atom is less electronegative than oxygen (2.58 vs 3.44), making the thio-keto group a "softer" proton donor/acceptor.

- **Reduced Fragmentation:** The softer ionization energy preserves labile lipid headgroups (e.g., phosphatidylserines).
- **Cluster Suppression:** ATT forms fewer alkali metal adduct clusters (matrix- $\text{Na}^+$ , matrix- $\text{K}^+$ ) than DHB, clearing the spectral window for lipid identification.
- **Dual Polarity:** ATT can effectively donate protons (Positive Mode,  $[\text{M}+\text{H}]^+$ ) and abstract protons (Negative Mode,  $[\text{M}-\text{H}]^-$ ), allowing comprehensive lipid coverage from a single sample preparation.



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Figure 1: Mechanism of ATT-mediated dual-polarity ionization for lipid classes.

## Materials and Equipment

### Reagents

Reagent	Specification	Purpose
6-Aza-2-thiothymine	>98% Purity (CAS: 615-76-9)	MALDI Matrix
Methanol (MeOH)	LC-MS Grade	Solvent
Ethanol (EtOH)	LC-MS Grade	Tissue Washing
Chloroform	HPLC Grade	Lipid Standard Prep
Ammonium Formate	>99% Purity	Additive (Optional)
ITO Coated Slides	Indium Tin Oxide, conductive	Imaging Substrate

## Equipment

- Automated Sprayer: TM-Sprayer (HTX Imaging) or SunCollect (SunChrom). Manual airbrushing is possible but not recommended for quantitative spatial reproducibility.
- MALDI-MSI System: Bruker rapifleX, timsTOF fleX, or equivalent (capable of 10–50  $\mu\text{m}$  resolution).
- Slide Scanner: For optical co-registration.

## Experimental Protocol: FFPE Spatial Lipidomics

This protocol is optimized for FFPE tissue, which is notoriously difficult for lipidomics due to cross-linking.

### Phase 1: Tissue Preparation & Dewaxing

Goal: Remove paraffin without delocalizing lipids.

- Sectioning: Cut FFPE tissue at 4–5  $\mu\text{m}$  thickness and mount onto conductive ITO slides.
- Baking: Incubate slides at 60°C for 1 hour to ensure adhesion.
- Dewaxing (Strict Protocol):
  - Xylene substitute or Hemo-De: 2 x 5 min.

- Note: Avoid aggressive heating during dewaxing to prevent lipid oxidation.
- Rehydration (Modified for Lipids):
  - 100% EtOH: 2 x 1 min.
  - Stop here. Do not rehydrate to water. Lipids are hydrophobic; introducing water can cause delocalization or hydrolysis.
- Drying: Vacuum desiccate for 15 mins.

## Phase 2: Matrix Preparation (ATT)

Goal: Create a solution that yields micro-crystals (<5 µm).

- Solvent Base: Prepare 70% Methanol / 30% Water (v/v).<sup>[6]</sup>
  - Optimization: For highly hydrophobic lipids (Triglycerides), use 50% Acetonitrile / 50% Methanol.
- Dissolution: Dissolve ATT at 10 mg/mL.
  - Sonicate for 10 minutes. ATT dissolves well but requires energy to ensure homogeneity.
- Filtration: Filter through a 0.2 µm PTFE filter to remove particulates.

## Phase 3: Matrix Deposition (Automated Spraying)

Goal: Uniform coverage with "wet" spray to extract lipids, followed by fast drying.

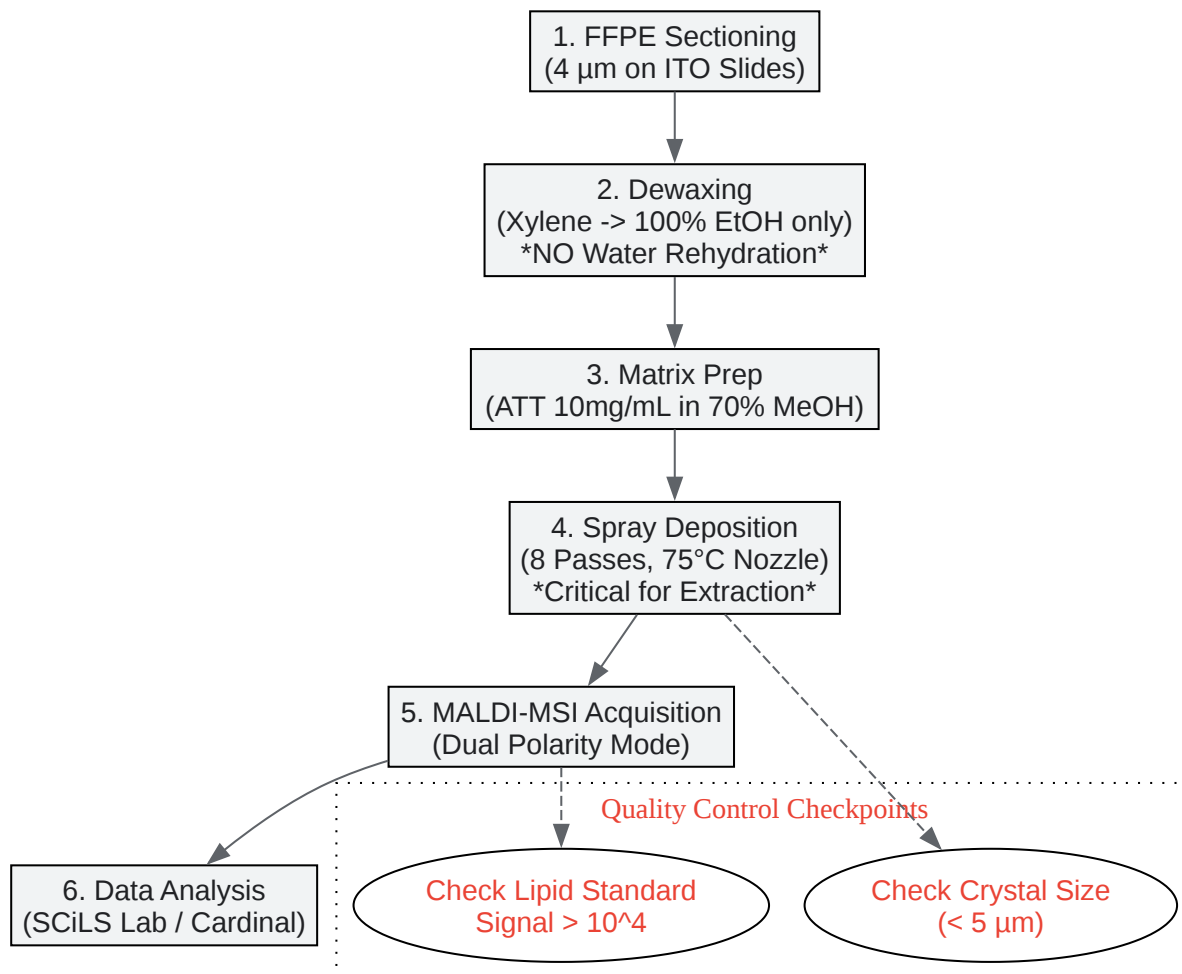
Parameters for HTX TM-Sprayer:

- Nozzle Temperature: 75°C (Promotes rapid solvent evaporation).
- Flow Rate: 0.12 mL/min.
- Velocity: 1200 mm/min.
- Passes: 8 passes (Criss-cross pattern, KK).

- Track Spacing: 3 mm.
- Density: ~3.0  $\mu\text{g}/\text{mm}^2$ .

## Phase 4: Data Acquisition

- Optical Scan: Perform high-res scan of the matrix-coated slide for co-registration.
- Laser Setup:
  - Laser Power: Start at 40% (ATT absorbs UV strongly; excessive power causes fragmentation).
  - Shots per Pixel: 200–500.
  - Resolution: 20–50  $\mu\text{m}$ .
- Mass Range:
  - Lower: m/z 400 (ATT allows visualization here).
  - Upper: m/z 1200 (Phospholipids) or m/z 2000 (Cardiolipins).



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Figure 2: Optimized workflow for ATT-based spatial lipidomics.

## Data Interpretation & Expected Results

Using ATT, researchers can expect specific spectral improvements over DHB/CHCA.

## Comparative Performance Table

Feature	6-Aza-2-thiothymine (ATT)	DHB (Standard)	9-AA (Negative Mode)
Background (m/z < 800)	Clean (Few clusters)	High Interference	Moderate
Polarity	Dual (+ / -)	Positive Preferred	Negative Only
Crystal Size	Small (High Spatial Res)	Large Needles (Low Res)	Small
Lipid Coverage	PC, PE, PS, PI, SM, Cer	PC, SM	PI, PS, FA
Vacuum Stability	High	Moderate (Sublimes)	High

## Key Lipid Classes Visualized with ATT[1][2][10]

- Positive Mode: Phosphatidylcholines (PC) [M+H]<sup>+</sup>, Sphingomyelins (SM) [M+Na]<sup>+</sup>.
- Negative Mode: Phosphatidylinositols (PI) [M-H]<sup>-</sup>, Phosphatidylserines (PS) [M-H]<sup>-</sup>, Sulfatides.
- Oxidized Lipids: ATT is particularly effective at ionizing oxidized phospholipids (oxPC) without inducing artificial oxidation during the laser event.

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Signal Intensity	Matrix layer too dry/thick.	Increase solvent wetness (lower nozzle temp or increase flow) to improve lipid extraction from tissue.
Large Crystals (>10 µm)	Slow drying time.	Increase nozzle temperature or gas flow rate.
High Background	Impure ATT reagent.	Use fresh ATT; filter solution. Ensure glassware is free of detergent.
Lipid Delocalization	Over-wetting during spray.	Reduce flow rate; increase velocity. Check if "halo" effects appear around tissue edges.

## References

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